Indium tris[bis(trifluoromethanesulfonyl)azanide]
Description
Indium tris[bis(trifluoromethanesulfonyl)azanide] is an organometallic compound with the chemical formula C6F18InN3O12S6. This compound is characterized by its high molecular weight of 955.26 g/mol and its white to off-white powder appearance .
Properties
CAS No. |
460096-11-1 |
|---|---|
Molecular Formula |
C6F18InN3O12S6 |
Molecular Weight |
955.3 g/mol |
IUPAC Name |
N-bis[bis(trifluoromethylsulfonyl)amino]indiganyl-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
LBZQGHUURRSWEH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[In](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide] typically involves the reaction of indium(III) chloride with lithium bis(trifluoromethanesulfonyl)azanide in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Indium tris[bis(trifluoromethanesulfonyl)azanide] undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other functional groups.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands, which can be useful in catalysis.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s indium center can potentially undergo redox reactions under appropriate conditions.
Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)azanide, indium(III) chloride, and various solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium tris[bis(trifluoromethanesulfonyl)azanide] has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as thin films and coatings, due to its unique properties.
Electronics: The compound is used in the production of electronic components, including semiconductors and conductive materials.
Mechanism of Action
The mechanism of action of Indium tris[bis(trifluoromethanesulfonyl)azanide] involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules . The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound can activate substrates by coordinating to them and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Indium tris[bis(trifluoromethanesulfonyl)azanide] can be compared with other similar compounds, such as:
Lithium bis(trifluoromethanesulfonyl)azanide: This compound is often used as a reagent in the synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide].
Zinc bis(trifluoromethanesulfonyl)imide: Similar to the indium compound, but with zinc as the central metal ion.
The uniqueness of Indium tris[bis(trifluoromethanesulfonyl)azanide] lies in its indium center, which imparts specific catalytic and electronic properties that are not present in its analogs .
Biological Activity
Indium tris[bis(trifluoromethanesulfonyl)azanide] (In[TFSA]_3), a coordination compound of indium, has garnered attention for its potential biological activities. This article reviews its cytotoxic, antimicrobial, and other biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
Indium tris[bis(trifluoromethanesulfonyl)azanide] is characterized by its complex structure involving indium ions coordinated with bis(trifluoromethanesulfonyl)azanide ligands. The trifluoromethanesulfonyl group is known for its strong electronegative properties, which may influence the biological interactions of the compound.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of In[TFSA]_3 against various cancer cell lines. A notable investigation involved testing its activity against leukemia cells (HL-60, Jurkat, THP-1) and solid tumor cell lines (MDA-MB-231, HCT-116). The results indicated that In[TFSA]_3 exhibited significant cytotoxicity with selectivity indexes (SI) suggesting a more favorable profile compared to free ligands:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 15 | 2.5 |
| Jurkat | 20 | 3.0 |
| MDA-MB-231 | 25 | 1.8 |
| HCT-116 | 30 | 2.0 |
These findings demonstrate that In[TFSA]_3 can selectively target cancer cells while sparing non-malignant cells like Vero cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of In[TFSA]_3 have also been explored, particularly against fungal pathogens such as Candida albicans and Candida dubliniensis. The complex showed enhanced antifungal activity when compared to its precursor ligands. The structure-activity relationship (SAR) studies revealed that modifications in the ligand structure significantly impacted the antifungal efficacy:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 10 |
| Candida dubliniensis | 5 |
| Candida lusitaniae | 7 |
The results indicate that In[TFSA]_3 is particularly effective against C. dubliniensis, suggesting a promising avenue for further research into its use as an antifungal treatment .
The proposed mechanism for the biological activity of In[TFSA]_3 involves its interaction with cellular components leading to disruption of vital processes such as DNA replication and protein synthesis. The trifluoromethanesulfonyl groups may facilitate the compound's entry into cells and enhance its reactivity with intracellular targets.
Case Studies
- Case Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with In[TFSA]_3 resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in annexin V-positive cells after treatment, indicating the compound's potential to induce programmed cell death .
- Fungal Inhibition : Another study focused on the antifungal efficacy of In[TFSA]_3 against various Candida species. The compound was shown to inhibit biofilm formation and reduce viability in established biofilms, highlighting its potential application in treating biofilm-associated infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
